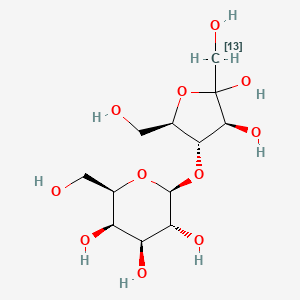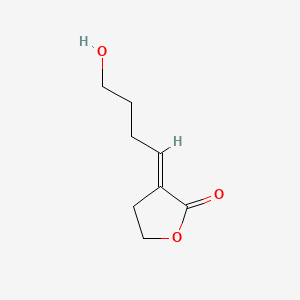
(E)-3-(4-Hydroxybutylidene)dihydrofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-Hydroxybutylidene)dihydrofuran-2(3H)-one is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring with a hydroxybutylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(4-Hydroxybutylidene)dihydrofuran-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as furan and 4-hydroxybutanal.
Condensation Reaction: The key step involves a condensation reaction between furan and 4-hydroxybutanal under basic conditions. This reaction forms the this compound compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction efficiently.
Continuous Flow Processes: Implementing continuous flow processes to enhance the yield and reduce reaction times.
Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: (E)-3-(4-Hydroxybutylidene)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The double bond in the butylidene moiety can be reduced to form a saturated compound.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of (E)-3-(4-Oxobutylidene)dihydrofuran-2(3H)-one.
Reduction: Formation of (E)-3-(4-Hydroxybutyl)dihydrofuran-2(3H)-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-(4-Hydroxybutylidene)dihydrofuran-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (E)-3-(4-Hydroxybutylidene)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: It may interact with enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
(E)-3-(4-Hydroxybutylidene)dihydrofuran-2(3H)-one:
(E)-3-(4-Methoxybutylidene)dihydrofuran-2(3H)-one: Similar structure but with a methoxy group instead of a hydroxy group.
(E)-3-(4-Aminobutylidene)dihydrofuran-2(3H)-one: Contains an amino group, leading to different chemical and biological properties.
Uniqueness: this compound is unique due to its specific hydroxybutylidene substitution, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C8H12O3 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
(3E)-3-(4-hydroxybutylidene)oxolan-2-one |
InChI |
InChI=1S/C8H12O3/c9-5-2-1-3-7-4-6-11-8(7)10/h3,9H,1-2,4-6H2/b7-3+ |
InChI Key |
XLWNGBIWEXEDIV-XVNBXDOJSA-N |
Isomeric SMILES |
C\1COC(=O)/C1=C/CCCO |
Canonical SMILES |
C1COC(=O)C1=CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![O-[3-(N,N-Dimethyl)-carbamoylphenyl] N-ethyl,N-methyl-carbamate](/img/structure/B13838344.png)
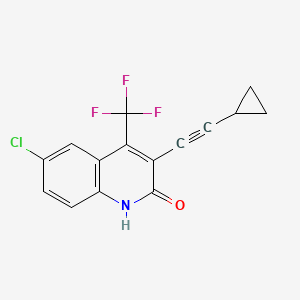
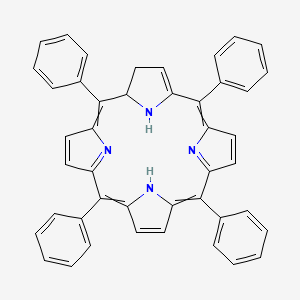
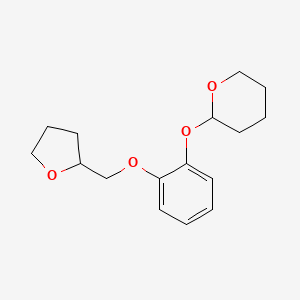

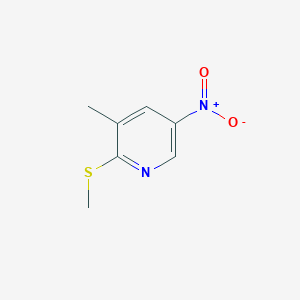
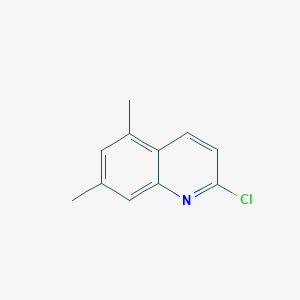

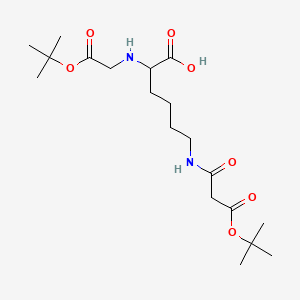
![6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-bromoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B13838392.png)

